![molecular formula C13H18ClN B14516763 1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride CAS No. 62594-47-2](/img/structure/B14516763.png)
1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a pyrrolidine ring and an indene moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of a suitable precursor, such as an indene derivative, with a pyrrolidine derivative under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as recrystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of 1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride: This compound shares a similar spirocyclic structure but with different functional groups and biological activities.
1’-Methylspiro[indoline-3,4’-piperidine]: Another spirocyclic compound with potential anti-tumor activity.
Uniqueness
1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62594-47-2 |
|---|---|
Formule moléculaire |
C13H18ClN |
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
1'-methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-14-8-4-7-13(14)9-11-5-2-3-6-12(11)10-13;/h2-3,5-6H,4,7-10H2,1H3;1H |
Clé InChI |
RYRNUXWVUFEFQF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC12CC3=CC=CC=C3C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


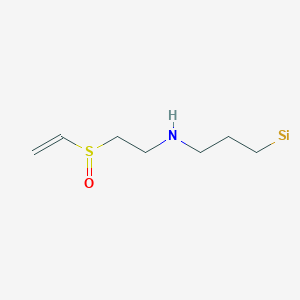
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
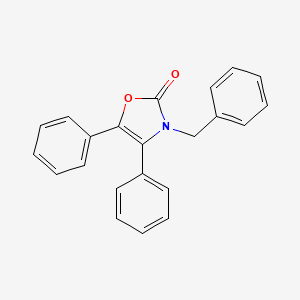
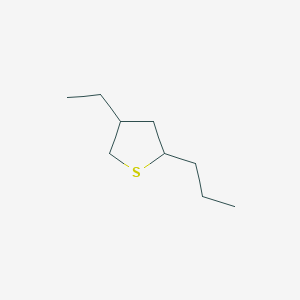

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
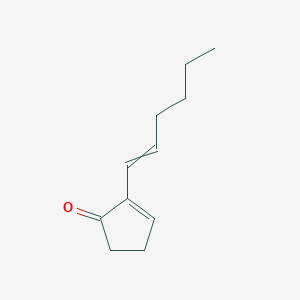
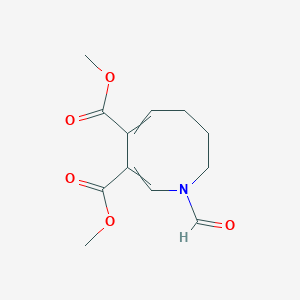
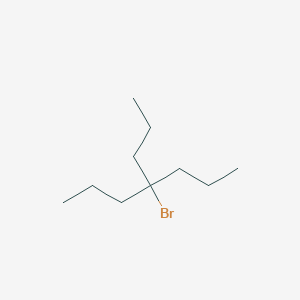
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)


![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
